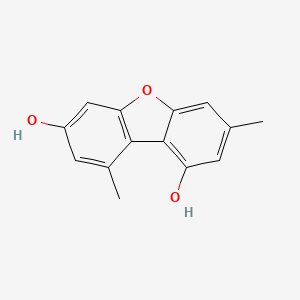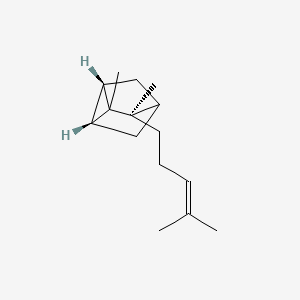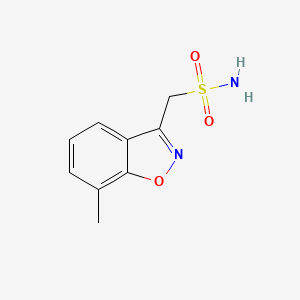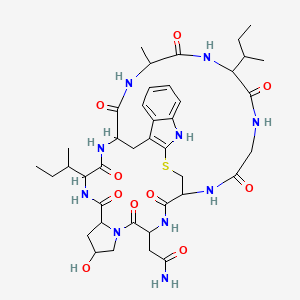
3-Deoxy-ile-5-ala-amaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-ile-5-ala-amaninamide is a complex cyclic peptide known for its potent biological activity. This compound is a member of the amatoxins family, which are toxins found in certain species of mushrooms, such as Amanita phalloides (Death Cap) and Galerina marginata .
Preparation Methods
The synthesis of 3-Deoxy-ile-5-ala-amaninamide involves complex peptide synthesis techniques. The synthetic route typically includes the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of protecting groups to prevent side reactions and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-Deoxy-ile-5-ala-amaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its interactions with cellular components and its role in cellular processes.
Medicine: Studied for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by inhibiting RNA polymerase II, an enzyme crucial for the transcription of DNA into messenger RNA (mRNA). This inhibition disrupts protein synthesis, leading to cell death. The molecular targets include the active site of RNA polymerase II, where the compound binds and prevents the elongation of the RNA chain .
Comparison with Similar Compounds
Similar compounds include other amatoxins such as alpha-amanitin and beta-amanitin. These compounds share a similar cyclic peptide structure and mechanism of action but differ in their specific amino acid sequences and toxicity levels. 3-Deoxy-ile-5-ala-amaninamide is unique due to its specific structural features and potent biological activity .
Properties
CAS No. |
78897-51-5 |
|---|---|
Molecular Formula |
C40H56N10O10S |
Molecular Weight |
869 g/mol |
IUPAC Name |
2-[13,34-di(butan-2-yl)-8-hydroxy-37-methyl-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C40H56N10O10S/c1-6-18(3)31-37(58)42-15-30(53)44-27-17-61-39-23(22-10-8-9-11-24(22)47-39)13-25(34(55)43-20(5)33(54)48-31)45-38(59)32(19(4)7-2)49-36(57)28-12-21(51)16-50(28)40(60)26(14-29(41)52)46-35(27)56/h8-11,18-21,25-28,31-32,47,51H,6-7,12-17H2,1-5H3,(H2,41,52)(H,42,58)(H,43,55)(H,44,53)(H,45,59)(H,46,56)(H,48,54)(H,49,57) |
InChI Key |
ZIHFETPUBFUNLK-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3 |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3 |
Synonyms |
3-deoxy-Ile-5-Ala-amaninamide amaninamide, deoxy-Ile(3)-Ala(5)- amaninamide, deoxyisoleucyl(3)-alanine(5)- S-deoxo-Ile(3)-Ala(5)-amaninamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


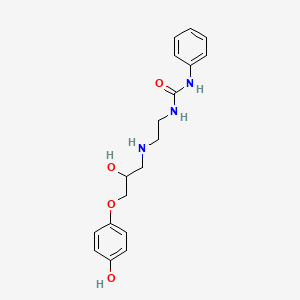
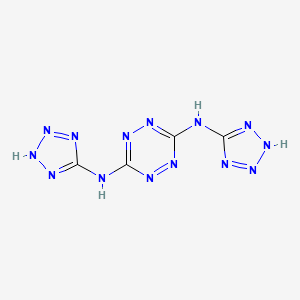
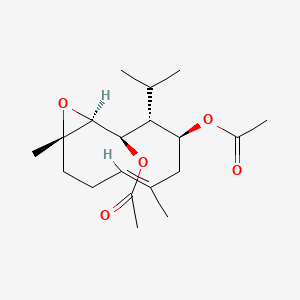

![2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)
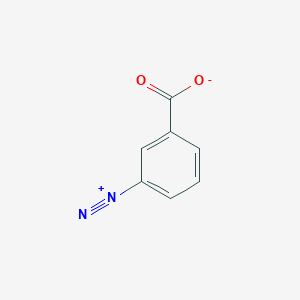
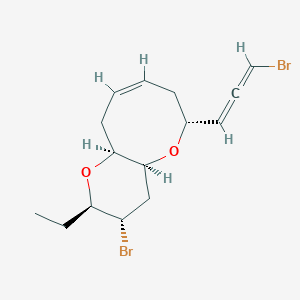
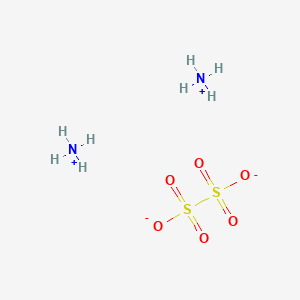
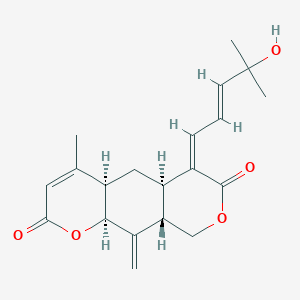

![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)
